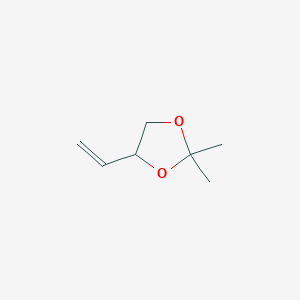
2,2-二甲基-4-乙烯基-1,3-二氧戊环
描述
2,2-Dimethyl-4-vinyl-1,3-dioxolane is a chemical compound that belongs to the family of dioxolanes. It is widely used in the field of organic chemistry due to its unique properties. This compound is synthesized through various methods, and its scientific research application is vast.
科学研究应用
合成和化学反应
2,2-二甲基-4-乙烯基-1,3-二氧戊环是通过将酮添加到环氧化物中合成的,如在各种 1,3-二氧戊环的合成中所证明的,包括 2,2-二甲基-4-乙烯基-1,3-二氧戊环,在 [Cp*Ir(NCMe) 3 ] 2+ 的催化下 (Adams、Barnard 和 Brosius,1999 年)。此外,还研究了相关的 2,2-二甲基-1,3-二氧戊环-4-酮的聚合行为,表明在聚合物化学中的潜在应用 (Miyagawa、Sanda 和 Endo,2001 年)。
聚合物工程
在聚合物工程中,已经合成了含有侧链缩醛基团的乙烯基聚合物,如 2,2-二甲基-1,3-二氧戊环-4-基,并将其评估为负电子束抗蚀剂,显示出在光刻和聚合物设计中的潜在应用 (Oguchi、Sanui、Ogata、Takahashi 和 Nakada,1990 年)。此外,已经探索了 2-乙烯基-4.5-二甲基-1.3-二氧戊环(一种相关化合物)与各种催化剂的阳离子聚合,以生产分子量不同的聚合物 (Jedliński 和 Łukaszczyk,1968 年)。
光学性质
在光学性质领域,一项研究表明,连接到两个芘部分的 2,2-二甲基-1,3-二氧戊环在基态中表现出隐手性,在光激发态中具有可辨别的圆偏振发光信号 (Amako、Nakabayashi、Suzuki、Guo、Rahim、Harada、Fujiki 和 Imai,2015 年)。
药物合成
在药物化学中,2,2-二甲基-4-(2-氧代-5-乙烯基[1,3]二氧戊环-4-基)恶唑烷-3-羧酸叔丁酯,一种与 2,2-二甲基-4-乙烯基-1,3-二氧戊环相关的化合物,被用于高产率合成 D-核糖-植物鞘氨醇,证明了其在复杂有机合成中的效用 (Lombardo、Capdevila、Pasi 和 Trombini,2006 年)。
环境和分析化学
研究了 2,2-二甲基-4-羟甲基-1,3-二氧戊环在水相和有机液相之间的分布,表明其在环境和分析化学中的潜在应用。这项研究提供了对该化合物的溶解度和分配系数的见解,这对于了解其在各种溶剂中的行为至关重要 (Novikov、Dobryakov 和 Smirnova,2013 年)。
属性
IUPAC Name |
4-ethenyl-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-6-5-8-7(2,3)9-6/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXNZBLNWGWIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370597 | |
| Record name | 2,2-dimethyl-4-vinyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-vinyl-1,3-dioxolane | |
CAS RN |
83968-02-9 | |
| Record name | 2,2-dimethyl-4-vinyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-carbamoylphenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1608126.png)
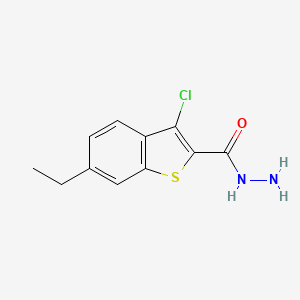
![[1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1608130.png)
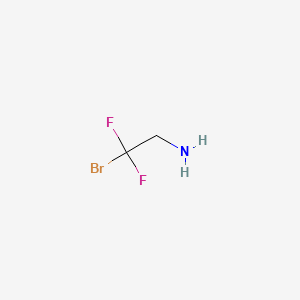
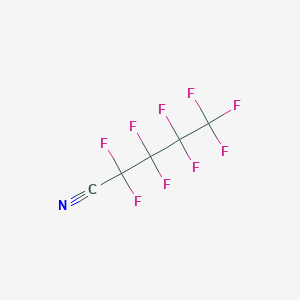
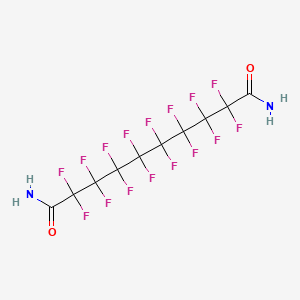
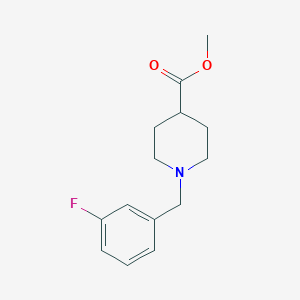
![4-[2-(3-Methoxyphenyl)acetyl]benzonitrile](/img/structure/B1608135.png)


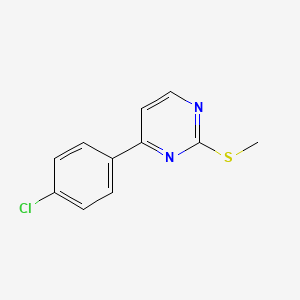
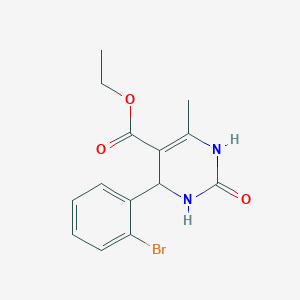
![3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1608146.png)